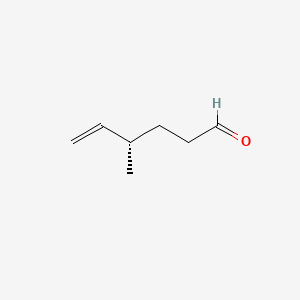
2,5-Dicyclopentylhydroquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dicyclopentylhydroquinone: is an organic compound with the molecular formula C16H22O2 . It is a derivative of hydroquinone, where two cyclopentyl groups are substituted at the 2 and 5 positions of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dicyclopentylhydroquinone typically involves the alkylation of hydroquinone with cyclopentyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually performed at elevated temperatures to ensure complete substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dicyclopentylhydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.
Major Products: The major products formed from these reactions include quinones, hydroquinone derivatives, and substituted benzene compounds .
Scientific Research Applications
2,5-Dicyclopentylhydroquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s antioxidant properties make it useful in biological studies, particularly in understanding oxidative stress and its effects on cells.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in preventing oxidative damage and its use in drug development.
Mechanism of Action
The mechanism of action of 2,5-Dicyclopentylhydroquinone involves its ability to undergo redox reactions. The compound can donate electrons to reactive oxygen species (ROS), thereby neutralizing them and preventing oxidative damage. This antioxidant activity is crucial in protecting cells from oxidative stress. The molecular targets include various enzymes and proteins involved in redox regulation and cellular signaling pathways .
Comparison with Similar Compounds
2,5-Di-tert-butylhydroquinone: Another hydroquinone derivative with tert-butyl groups instead of cyclopentyl groups.
2,5-Dihydroxy-1,4-benzoquinone: A quinone derivative with hydroxyl groups, known for its biological activity and use in various chemical reactions.
Uniqueness: 2,5-Dicyclopentylhydroquinone is unique due to the presence of cyclopentyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications where other hydroquinone derivatives may not be as effective .
Properties
CAS No. |
93841-39-5 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
2,5-dicyclopentylbenzene-1,4-diol |
InChI |
InChI=1S/C16H22O2/c17-15-10-14(12-7-3-4-8-12)16(18)9-13(15)11-5-1-2-6-11/h9-12,17-18H,1-8H2 |
InChI Key |
QJIKVNFRJLVHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC(=C(C=C2O)C3CCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


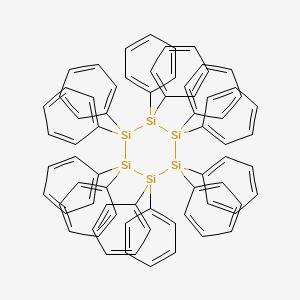
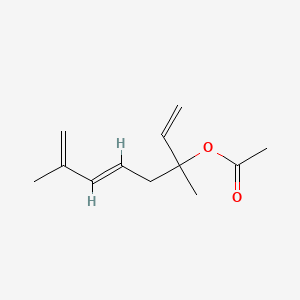
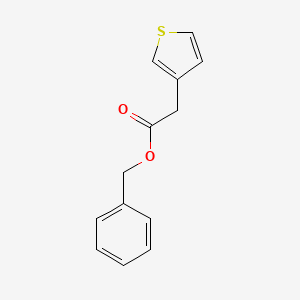
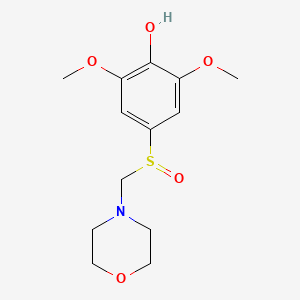
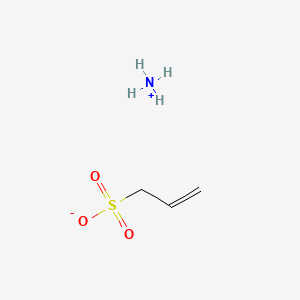

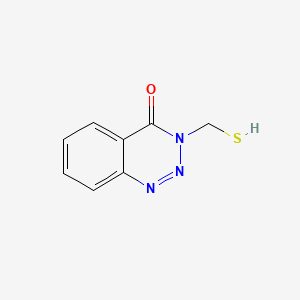





![(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-ethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12650300.png)
